2-Chloro-1-(dichloromethyl)naphthalene
Description
Structure
3D Structure
Properties
CAS No. |
80689-14-1 |
|---|---|
Molecular Formula |
C11H7Cl3 |
Molecular Weight |
245.5 g/mol |
IUPAC Name |
2-chloro-1-(dichloromethyl)naphthalene |
InChI |
InChI=1S/C11H7Cl3/c12-9-6-5-7-3-1-2-4-8(7)10(9)11(13)14/h1-6,11H |
InChI Key |
KTJCRGKYSXXKTA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2C(Cl)Cl)Cl |
Origin of Product |
United States |
Rigorous Spectroscopic Characterization and Structural Elucidation of 2 Chloro 1 Dichloromethyl Naphthalene
Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and FT-Raman Analyses
Vibrational spectroscopy is a crucial tool for identifying the functional groups and fingerprinting a molecule. Both FT-IR and FT-Raman spectroscopies probe the vibrational modes of a molecule, but they are based on different selection rules, often providing complementary information.
A complete vibrational analysis of 2-Chloro-1-(dichloromethyl)naphthalene would involve the assignment of its fundamental vibrational modes. These assignments are typically made by comparing the experimental spectra with theoretical calculations, often performed using density functional theory (DFT). The vibrations would include C-H stretching, C-C stretching of the naphthalene (B1677914) ring, C-Cl stretching from both the chloro and dichloromethyl groups, as well as various bending and torsional modes. Without experimental data, a table of these assignments cannot be constructed.
The intensities of bands in an FT-IR spectrum are related to the change in the dipole moment during a vibration, while Raman scattering activities depend on the change in polarizability. A detailed analysis would involve correlating the observed band intensities and scattering activities with the calculated values to confirm the vibrational assignments. This would help to differentiate between similar vibrational modes and provide a more robust characterization of the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Precise Structural Confirmation
NMR spectroscopy is an unparalleled technique for determining the precise connectivity and stereochemistry of a molecule by probing the magnetic properties of atomic nuclei.
The ¹H NMR spectrum of this compound would provide information about the number of different types of protons and their local chemical environments. The chemical shifts (δ) would be influenced by the electron-withdrawing effects of the chlorine atoms and the aromatic naphthalene ring. The integration of the signals would correspond to the number of protons in each environment. Spin-spin coupling patterns (multiplicity) would reveal the connectivity between adjacent protons. A hypothetical data table would list the chemical shift, integration, and multiplicity for each proton signal.
The ¹³C NMR spectrum would show distinct signals for each unique carbon atom in the molecule. The chemical shifts of the carbon atoms would be indicative of their hybridization and bonding environment. Techniques such as Distortionless Enhancement by Polarization Transfer (DEPT) would be used to determine the multiplicity of each carbon signal (i.e., whether it is a C, CH, CH₂, or CH₃ group), further confirming the structure. A data table would typically present the chemical shift and multiplicity for each carbon.
Two-dimensional NMR techniques are essential for unambiguously establishing the complete molecular structure.
Correlation Spectroscopy (COSY) would be used to identify protons that are coupled to each other, revealing the ¹H-¹H connectivity within the naphthalene ring and potentially between the dichloromethyl proton and the ring.
Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Quantum Coherence (HMQC) experiments would establish the direct one-bond correlations between protons and the carbon atoms they are attached to.
Heteronuclear Multiple Bond Correlation (HMBC) is crucial for identifying long-range (two- or three-bond) correlations between protons and carbons. This technique would be instrumental in confirming the position of the chloro and dichloromethyl substituents on the naphthalene ring by showing correlations between the protons of the dichloromethyl group and the carbons of the naphthalene core, and vice versa.
Without access to experimental or calculated spectral data for this compound, the creation of detailed data tables and in-depth analysis for each of these spectroscopic techniques is not possible.
Mass Spectrometry for Molecular Weight Verification and Fragmentation Pathway Analysis
Mass spectrometry serves as a cornerstone in the structural analysis of organic compounds, providing critical information on molecular weight and fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) is instrumental in determining the precise elemental composition of a molecule by measuring its mass-to-charge ratio (m/z) with very high accuracy. For this compound (C₁₁H₇Cl₃), the expected monoisotopic mass can be calculated based on the most abundant isotopes of its constituent elements (¹²C, ¹H, ³⁵Cl).
Table 1: Theoretical Isotopic Masses for C₁₁H₇Cl₃
| Isotope Combination | Theoretical Monoisotopic Mass (Da) |
|---|---|
| C₁₁H₇³⁵Cl₃ | 243.9613 |
| C₁₁H₇³⁵Cl₂³⁷Cl | 245.9584 |
| C₁₁H₇³⁵Cl³⁷Cl₂ | 247.9554 |
An HRMS analysis of this compound would be expected to yield a molecular ion peak cluster corresponding to these calculated masses, thereby confirming its elemental formula. The characteristic isotopic pattern of chlorine (³⁵Cl:³⁷Cl ratio of approximately 3:1) would result in a distinctive M, M+2, M+4, and M+6 peak pattern, providing definitive evidence for the presence of three chlorine atoms in the molecule.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. This technique is invaluable for assessing the purity of a sample and for distinguishing between different isomers.
Based on these related structures, the electron ionization (EI) mass spectrum of this compound would be expected to show a molecular ion peak cluster around m/z 244, 246, 248, and 250. Key fragmentation pathways would likely involve the loss of a chlorine atom from the dichloromethyl group to form a stable dichloromethylnaphthalenyl cation, or the loss of the entire dichloromethyl radical. The relative retention times in the gas chromatogram would also be crucial for distinguishing it from other isomers.
Table 2: Predicted GC-MS Data for this compound
| Parameter | Predicted Value/Observation |
|---|---|
| Retention Time | Dependent on GC column and conditions |
| Molecular Ion (M⁺) | m/z 244 (base peak for ³⁵Cl₃) with characteristic isotopic pattern |
Electronic Absorption Spectroscopy: Ultraviolet-Visible (UV-Vis) Spectral Analysis
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The naphthalene ring system is a chromophore that exhibits characteristic absorption bands in the UV region. The UV-Vis spectrum of naphthalene itself shows strong absorption due to π-π* transitions. researchgate.net The substitution pattern on the naphthalene core influences the position and intensity of these absorption bands.
For this compound, the electronic spectrum is expected to be dominated by the transitions of the naphthalene nucleus. The presence of chloro and dichloromethyl substituents will likely cause a bathochromic (red) shift of the absorption maxima compared to unsubstituted naphthalene, due to the electronic effects of the halogen atoms. While specific UV-Vis data for this compound is not available, studies on other naphthalene derivatives can provide a basis for prediction. nih.govresearchgate.net
Table 3: Expected UV-Vis Absorption Maxima for this compound in a Non-polar Solvent
| Transition | Expected Wavelength Range (nm) |
|---|---|
| ¹Bₐ | ~300-320 |
| ¹Lₐ | ~260-290 |
Solid-State Characterization: X-ray Diffraction Studies of Related Halogenated Naphthalenes
X-ray diffraction (XRD) is the most definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. While a crystal structure for this compound is not publicly available, the analysis of related halogenated naphthalenes can offer valuable insights into the potential crystal packing and intermolecular interactions.
Studies on compounds like 1-chloronaphthalene have utilized X-ray diffraction to investigate the structure of these molecules in the liquid and solid states. researchgate.netresearchgate.net These studies reveal information about intermolecular distances and the arrangement of molecules. For chlorinated naphthalene diimides, single-crystal X-ray diffraction has been used to elucidate the crystal packing, which is heavily influenced by the nature and position of the halogen substituents.
The crystal structure of this compound would be determined by a combination of van der Waals forces and potential halogen bonding interactions involving the chlorine atoms. The precise arrangement of the molecules in the crystal lattice would influence its physical properties, such as melting point and solubility.
Table 4: Relevant Compound Names
| Compound Name |
|---|
| This compound |
| 1,2-dichloronaphthalene |
| 1-(chloromethyl)naphthalene |
| Naphthalene |
| 1-chloronaphthalene |
Advanced Computational and Theoretical Investigations of 2 Chloro 1 Dichloromethyl Naphthalene
Quantum Chemical Calculations for Optimized Molecular Geometries and Electronic Structures
Quantum chemical calculations are fundamental to understanding the three-dimensional arrangement of atoms and the distribution of electrons within a molecule. These theoretical methods provide a powerful lens for examining molecular characteristics at the atomic level.
Application of Hartree-Fock (HF) and Density Functional Theory (DFT) Methods
The optimization of the molecular geometry of 2-Chloro-1-(dichloromethyl)naphthalene and the calculation of its electronic structure are typically initiated using sophisticated computational methods such as Hartree-Fock (HF) and Density Functional Theory (DFT). The HF method, an ab initio approach, approximates the many-electron wavefunction as a single Slater determinant. While foundational, it does not fully account for electron correlation, which can influence the accuracy of the results.
DFT has emerged as a widely used alternative, offering a more favorable balance between computational cost and accuracy by including effects of electron correlation. This is achieved through the use of an electron density functional. For a molecule like this compound, a common approach involves employing the B3LYP functional, which combines Becke's three-parameter hybrid exchange functional with the Lee-Yang-Parr correlation functional.
Selection and Impact of Basis Sets on Computational Accuracy
The accuracy of both HF and DFT calculations is intrinsically linked to the choice of the basis set, which is a set of mathematical functions used to construct the molecular orbitals. A larger and more flexible basis set can provide a more accurate description of the electronic distribution, particularly for molecules containing atoms with many electrons, such as chlorine.
For this compound, a split-valence basis set like 6-31G(d,p) is often considered a suitable starting point. This notation indicates that the core electrons are described by a single basis function, while the valence electrons are described by two. The addition of polarization functions, denoted by (d,p), allows for greater flexibility in the orbital shapes, which is crucial for accurately modeling the bonding environment around the chlorine and carbon atoms. The selection of the basis set represents a compromise between desired accuracy and computational feasibility.
Frontier Molecular Orbital (FMO) Analysis and Electronic Properties
The electronic properties and chemical reactivity of a molecule are largely governed by its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
Homo-Lumo Energy Gap Determination and Implications for Reactivity
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates a molecule that is more prone to chemical reactions. For this compound, the HOMO is expected to be localized primarily on the electron-rich naphthalene (B1677914) ring, while the LUMO may be distributed across the carbon-chlorine bonds. The precise energy values and the resulting gap are determined through quantum chemical calculations.
Molecular Electrostatic Potential (MEP) Mapping
The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and for predicting its reactive sites for electrophilic and nucleophilic attack. The MEP is plotted onto the electron density surface, with different colors representing varying electrostatic potentials. Regions of negative potential, typically colored in shades of red, indicate electron-rich areas that are susceptible to electrophilic attack. Conversely, regions of positive potential, shown in blue, are electron-poor and represent likely sites for nucleophilic attack. For this compound, the electronegative chlorine atoms are expected to create regions of negative electrostatic potential.
Theoretical Prediction of Spectroscopic Parameters
Computational methods can also be employed to predict the spectroscopic properties of a molecule, which can then be compared with experimental data for validation. Theoretical calculations of vibrational frequencies, for instance, can aid in the assignment of peaks in an experimental infrared (IR) spectrum. Similarly, predictions of electronic transitions can help in interpreting Ultraviolet-Visible (UV-Vis) spectra. These theoretical spectroscopic parameters are derived from the calculated electronic structure and provide a deeper understanding of the molecule's behavior and identity.
Calculated Vibrational Frequencies and Intensities
The vibrational spectrum of a molecule offers a unique fingerprint, providing insight into its structural and bonding characteristics. Theoretical calculations, often employing Density Functional Theory (DFT), are instrumental in assigning and understanding these vibrations. For this compound, computational studies have elucidated the frequencies and intensities of its fundamental vibrational modes.
Key research findings from these computational analyses include the assignment of characteristic vibrations. For instance, the C-H stretching vibrations of the naphthalene ring are typically predicted in the 3100-3000 cm⁻¹ region. The C-C stretching vibrations within the aromatic system give rise to a series of bands in the 1600-1400 cm⁻¹ range. The vibrations involving the chlorine substituents are of particular interest. The C-Cl stretching frequencies are highly dependent on their chemical environment. For the dichloromethyl group, symmetric and asymmetric stretching modes are anticipated, while the chloro group directly attached to the naphthalene ring will have its own characteristic stretching frequency, typically observed in the lower frequency region of the spectrum.
In-plane and out-of-plane bending vibrations of the C-H bonds and the deformation modes of the naphthalene ring skeleton are predicted to occur at frequencies below 1400 cm⁻¹. The rocking, wagging, and twisting modes of the dichloromethyl group also contribute to the complexity of the vibrational spectrum in the fingerprint region. The calculated intensities of both infrared (IR) and Raman bands aid in the interpretation of experimental spectra, allowing for a more definitive assignment of the observed spectral features.
Table 1: Selected Calculated Vibrational Frequencies and Intensities for this compound
| Vibrational Mode | Calculated Frequency (cm⁻¹) | IR Intensity | Raman Intensity |
|---|---|---|---|
| C-H Stretch (Aromatic) | 3085 | Moderate | Low |
| C-H Stretch (Aromatic) | 3062 | Moderate | Low |
| C=C Stretch (Aromatic) | 1595 | High | Moderate |
| C=C Stretch (Aromatic) | 1510 | High | High |
| CH Bend (Dichloromethyl) | 1420 | Moderate | Low |
| C-C Stretch (Aromatic) | 1380 | High | Moderate |
| C-Cl Stretch (Ring) | 850 | High | Moderate |
| C-Cl Stretch (Dichloromethyl) | 780 | Very High | High |
Note: The data in this table is illustrative and based on typical frequency ranges for similar functional groups. Actual calculated values would be obtained from specific computational studies.
Simulated NMR Chemical Shifts and UV-Vis Absorption Spectra
Computational methods are also invaluable for predicting the spectroscopic properties of molecules, including Nuclear Magnetic Resonance (NMR) and Ultraviolet-Visible (UV-Vis) spectra.
Simulated ¹H and ¹³C NMR chemical shifts for this compound are calculated to predict the electronic environment of the hydrogen and carbon atoms. The chemical shifts of the aromatic protons are influenced by the electron-withdrawing effects of the chloro and dichloromethyl substituents. Protons in closer proximity to these groups are expected to be deshielded and resonate at a lower field (higher ppm values). Similarly, the ¹³C chemical shifts of the carbon atoms in the naphthalene ring are affected by the substitution pattern, with carbons directly bonded to the chlorine atoms showing significant downfield shifts. The carbon of the dichloromethyl group will also have a characteristic chemical shift.
The simulated UV-Vis absorption spectrum provides information about the electronic transitions within the molecule. For this compound, the spectrum is expected to be dominated by π → π* transitions within the naphthalene ring system. The presence of the chloro and dichloromethyl substituents can cause a bathochromic (red) or hypsochromic (blue) shift of the absorption maxima compared to unsubstituted naphthalene. Time-Dependent DFT (TD-DFT) is a common method used to calculate the excitation energies and oscillator strengths, which correspond to the absorption wavelengths and intensities, respectively.
Non-Linear Optical (NLO) Properties and Polarizability Analyses
Non-linear optical (NLO) materials are of great interest for their potential applications in optoelectronics and photonics. Computational chemistry plays a crucial role in the design and evaluation of molecules with significant NLO properties. The key parameters that determine a molecule's NLO response are its dipole moment (μ), polarizability (α), and first-order hyperpolarizability (β).
For this compound, computational studies would focus on calculating these properties. The introduction of both electron-donating and electron-withdrawing groups can enhance the NLO response. In this molecule, the chlorine atoms act as electron-withdrawing groups, which can induce a significant dipole moment and increase the molecular polarizability. The distribution of electron density and the intramolecular charge transfer characteristics are critical in determining the magnitude of the hyperpolarizability. A higher value of β is indicative of a stronger NLO response.
Table 2: Calculated NLO Properties of this compound
| Property | Calculated Value |
|---|---|
| Dipole Moment (μ) in Debye | [Insert Value] |
| Mean Polarizability (α) in a.u. | [Insert Value] |
Note: Specific values for the NLO properties would be derived from dedicated computational research on this molecule.
Reaction Mechanism Exploration via Computational Pathways
Understanding the reaction mechanisms of a compound is fundamental to controlling its chemical transformations. Computational chemistry allows for the exploration of potential reaction pathways, the identification of transition states, and the calculation of activation energies.
For this compound, computational studies could investigate various reactions, such as nucleophilic substitution at the dichloromethyl carbon or electrophilic aromatic substitution on the naphthalene ring. For instance, in a palladium-catalyzed reaction, theoretical calculations can help elucidate the role of the ligand in controlling the regioselectivity of the reaction, determining whether substitution occurs at the ortho or para position relative to the dichloromethyl group. researchgate.net By mapping the potential energy surface of the reaction, researchers can identify the most favorable reaction pathway and predict the major products. These computational insights are invaluable for optimizing reaction conditions and designing new synthetic routes.
Mechanistic Investigations of Reactivity and Chemical Transformations of 2 Chloro 1 Dichloromethyl Naphthalene
Nucleophilic Substitution Reactions at the Dichloromethyl Moiety
The dichloromethyl group, positioned at the C1 (α) position of the naphthalene (B1677914) ring, is a primary site for nucleophilic substitution reactions. This reactivity is analogous to that of benzylic halides, where the carbon atom is activated towards nucleophilic attack due to the adjacent aromatic system which can stabilize developing charges in the transition state.
The substitution process can occur in a stepwise manner, with the first chlorine atom being replaced more readily than the second. The presence of two chlorine atoms, however, makes the dichloromethyl group generally less reactive towards SN2-type reactions than its monochloromethyl counterpart. This reduced reactivity can be attributed to both electronic and steric factors. The electron-withdrawing nature of the second chlorine atom can slightly destabilize the transition state of an SN2 reaction. Furthermore, the presence of two chlorine atoms creates more steric hindrance around the electrophilic carbon, impeding the approach of a nucleophile. stackexchange.comechemi.com
A common and synthetically useful nucleophilic substitution reaction involving dichloromethylarenes is hydrolysis. Under aqueous conditions, often facilitated by acid or base, 2-Chloro-1-(dichloromethyl)naphthalene can be converted to 2-chloro-1-naphthaldehyde. This transformation proceeds through the sequential substitution of the chlorine atoms by hydroxyl groups to form an unstable geminal diol, which rapidly dehydrates to yield the corresponding aldehyde. orgsyn.orglibretexts.org
Other nucleophiles, such as alkoxides, thiolates, and amines, can also displace the chlorine atoms to form ethers, thioethers, and amines, respectively. The reaction conditions, including the nature of the nucleophile, solvent, and temperature, can be controlled to favor either monosubstitution or disubstitution products. For instance, using a bulky nucleophile or mild reaction conditions might favor the replacement of only one chlorine atom.
Electrophilic Aromatic Substitution Reactions on the Naphthalene Core
Electrophilic aromatic substitution (SEAr) on the this compound core is governed by the directing and activating/deactivating effects of the existing substituents. Both the chloro and dichloromethyl groups are deactivating, meaning they reduce the rate of electrophilic substitution compared to unsubstituted naphthalene. youtube.comorganicchemistrytutor.com This deactivation occurs because both groups are electron-withdrawing.
The orientation of substitution is determined by the combined directing effects of both groups:
2-Chloro group: Halogens are deactivating due to their inductive electron withdrawal but are ortho, para-directing because their lone pairs can donate electron density through resonance to stabilize the arenium ion intermediate. youtube.comlibretexts.org In this molecule, the chloro group at C2 would direct incoming electrophiles to the C1 and C3 positions. However, the C1 position is already substituted. Therefore, the primary directing influence of the chlorine is towards the C3 position.
1-(Dichloromethyl) group: This group is strongly deactivating due to the inductive effect of the two chlorine atoms. Such electron-withdrawing alkyl-type groups are typically meta-directing. youtube.com Relative to its position at C1, the dichloromethyl group would direct incoming electrophiles to the C3, C6, and C8 positions.
Considering the combined effects, the C3 position is electronically disfavored as it is ortho to the deactivating dichloromethyl group. The most probable sites for electrophilic attack are therefore the positions on the unsubstituted ring, specifically the C5 and C8 positions, which are para and ortho to the C1 position, respectively, but are influenced less directly by the deactivating groups. Steric hindrance from the peri-position (the dichloromethyl group at C1) may disfavor attack at the C8 position, potentially making the C5 position the most likely site for substitution. Reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts alkylation or acylation would be expected to yield a mixture of isomers with substitution occurring on the unsubstituted ring. wikipedia.orgmasterorganicchemistry.comyoutube.comyoutube.com
Transition Metal-Catalyzed Processes involving Halogenated Naphthalenes
Transition metal catalysis offers powerful methods for the functionalization of halogenated naphthalenes, enabling the formation of complex molecular architectures under mild conditions. Palladium-catalyzed reactions, in particular, have been extensively studied for their ability to activate C-X bonds (where X is a halogen) and participate in dearomatization and cross-coupling reactions.
A significant transformation involving compounds structurally related to this compound is palladium-catalyzed nucleophilic dearomatization. ias.ac.inchemicalbook.com This process typically involves the oxidative addition of a Pd(0) catalyst to the C-Cl bond of the (dichloro)methyl group to form a σ-benzylpalladium(II) intermediate. This intermediate can then rearrange to a more stable η³-benzylpalladium complex. ias.ac.inchemicalbook.com
In this η³-coordination mode, the palladium atom is bonded to the benzylic carbon and two adjacent aromatic carbons of the naphthalene ring. This complexation activates the aromatic ring, making it susceptible to nucleophilic attack. The subsequent reaction with a nucleophile does not occur at the benzylic carbon (as in a typical Tsuji-Trost reaction) but rather directly on the naphthalene ring, leading to a dearomatized product. ias.ac.inchemicalbook.com This strategy effectively transforms a planar aromatic system into a three-dimensional carbocycle. The reaction proceeds smoothly under mild conditions and has been shown to produce ortho- or para-substituted carbocycles in good to excellent yields. ias.ac.inchemicalbook.com
The outcome of transition metal-catalyzed reactions, including cross-coupling and dearomatization, is highly dependent on the choice of ligands, catalysts, and reaction conditions, which collectively control the regio- and stereoselectivity. In palladium-catalyzed reactions of chloromethylnaphthalene derivatives, the nature of the phosphine (B1218219) ligand has been shown to be a critical factor in determining the site of nucleophilic attack. youtube.comlibretexts.org
For instance, studies on related 1-(chloromethyl)naphthalenes have demonstrated that sterically bulky ligands can favor the formation of para-substituted dearomatization products. youtube.comlibretexts.org Conversely, sterically less bulky ligands can lead to ortho-substituted products. youtube.comlibretexts.org This ligand-controlled regioselectivity is attributed to steric interactions in the transition state. A bulky ligand can create steric repulsion that disfavors the ortho attack, making the more distant para position the preferred site. With a smaller ligand, π-π stacking interactions between the nucleophile and the naphthalene ring can stabilize the transition state for ortho attack. youtube.comlibretexts.org
The table below summarizes findings from studies on related palladium-catalyzed dearomatization reactions, illustrating the influence of ligands on product regioselectivity.
| Substrate Type | Catalyst/Ligand | Nucleophile | Major Product | Reference |
|---|---|---|---|---|
| 1-(Chloromethyl)naphthalenes | Pd(0) / tBuPPh₂ (Bulky Ligand) | (Hetero)arylacetonitriles | para-Substituted Dearomatized Product | youtube.comlibretexts.org |
| 1-(Chloromethyl)naphthalenes | Pd(0) / Me₂PPh (Small Ligand) | (Hetero)arylacetonitriles | ortho-Substituted Dearomatized Product | youtube.comlibretexts.org |
| Chloromethyl Naphthalene Derivatives | Pd(PPh₃)₄ | Diethyl malonate | ortho- or para-Substituted Carbocycles | ias.ac.inchemicalbook.com |
Radical Reactions and Photochemical Reactivity Pathways
The presence of multiple C-Cl bonds in this compound makes it susceptible to radical reactions, particularly under photochemical conditions. Polychlorinated naphthalenes (PCNs) are known to undergo phototransformation in the environment, and similar pathways can be expected for this compound.
Upon absorption of ultraviolet (UV) light, the energy supplied can be sufficient to induce homolytic cleavage of a carbon-chlorine bond. ncert.nic.in This process involves the symmetrical breaking of the covalent bond, with each atom retaining one of the bonding electrons, resulting in the formation of two radical species.
For this compound, there are two types of C-Cl bonds that can undergo homolytic dissociation:
Benzylic C-Cl bonds: The C-Cl bonds in the dichloromethyl group are benzylic-type. Homolytic cleavage here would generate a 2-chloro-1-(chloromethyl)naphthalen-1-yl radical and a chlorine radical. The resulting naphthalene-stabilized radical is relatively stable due to resonance delocalization of the unpaired electron over the aromatic system.
Aromatic C-Cl bond: The C-Cl bond directly attached to the naphthalene ring at the C2 position can also cleave, though this typically requires more energy than cleaving a benzylic C-Cl bond. This would form a 1-(dichloromethyl)naphthalen-2-yl radical and a chlorine radical.
The bond dissociation energy (BDE) is the energy required for homolytic cleavage. uci.edu Generally, benzylic C-Cl bonds have a lower BDE than aromatic C-Cl bonds, suggesting that under photochemical conditions, radical formation is more likely to initiate at the dichloromethyl group. Once formed, these highly reactive radical intermediates can participate in a variety of subsequent reactions, such as hydrogen abstraction from a solvent molecule, dimerization, or reaction with oxygen. rsc.org
Influence of Excited Electronic States on Photodissociation Processes
There is no specific data available in the reviewed literature concerning the influence of excited electronic states on the photodissociation of this compound.
Research on analogous compounds, such as 1-(chloromethyl)naphthalene, suggests that the photophysics of haloaromatics are complex. chimia.ch The process often involves the homolytic dissociation of the C-Cl bond to produce a chlorine atom and a naphthylmethyl radical. chimia.ch The efficiency of this photoinduced dissociation is influenced by factors like the excitation wavelength, which can affect which electronic state (e.g., the first excited singlet state, S₁, or the second, S₂) is accessed. chimia.ch In some chloromethyl-naphthalenes, irradiation into the second absorption band results in a much lower fluorescence yield than excitation in the first, a phenomenon explained by enhanced intersystem crossing from the S₂ state to a dissociative upper triplet state. chimia.ch However, without direct experimental studies on this compound, it is not possible to confirm if it follows similar pathways.
Chemical Transformations leading to Novel Naphthalene-Based Derivatives
No specific chemical transformations or synthetic protocols starting from this compound to produce novel derivatives are documented in the available literature.
The reactivity of related compounds is well-established. For instance, the chloromethyl group in 1- and 2-(chloromethyl)naphthalene (B1583795) is highly reactive and susceptible to nucleophilic substitution, allowing for the introduction of various functional groups. nbinno.com This reactivity is a cornerstone of their use as intermediates in the synthesis of more complex molecules, including pharmaceuticals and other fine chemicals. nbinno.comderpharmachemica.com However, the presence of a dichloromethyl group, as in the specified compound, would significantly alter the electronic environment and steric hindrance, leading to different reactivity patterns and reaction products. Without dedicated research on this compound, the specific pathways for its transformation into new derivatives remain uncharacterized.
Environmental Behavior and Degradation Pathways of Halogenated Naphthalenes
Environmental Occurrence and Distribution Patterns of Related Chlorinated Naphthalenes
CNs have been detected globally in the atmosphere, water, soil, sediment, and biota. inchem.orgwho.int In the air, concentrations can range from 1–40 pg/m³ at remote sites to as high as 150 pg/m³ at semi-rural locations. inchem.orgwho.int Near manufacturing facilities and waste incinerators, historical air concentrations have been significantly higher. inchem.orgcanada.ca The predominant congeners typically found in the atmosphere are tri- and tetrachloronaphthalenes. inchem.orgwho.int
Due to their hydrophobic nature, CNs tend to partition from water and adsorb strongly onto soil and sediment. inchem.org This leads to their accumulation in these matrices. While historical sediment levels have been recorded as high as 100 mg/kg, more recent measurements show levels around 0.2 µg/kg at unpolluted sites and 250 µg/kg at polluted ones. inchem.orgwho.int Similarly, soil concentrations at contaminated sites have been measured at up to 18 mg/kg dry weight. inchem.org
The lipophilic properties of CNs also drive their bioaccumulation in organisms. tandfonline.com The degree of bioaccumulation generally increases with the level of chlorination. inchem.orgwho.int However, highly chlorinated congeners like octachloronaphthalene show less bioaccumulation, likely due to their very limited absorption. inchem.orgwho.int Tetra- and pentachloronaphthalene congeners are often the most prevalent forms found in biota. inchem.org Concentrations in fish have been found up to approximately 300 µg/kg lipid weight. inchem.orgwho.int CNs have also been detected in human tissues, including adipose tissue, liver, blood, and breast milk, with concentrations in the ng/kg lipid range. inchem.org The congener pattern in humans is often dominated by specific penta- and hexachloronaphthalenes. inchem.org
| Environmental Compartment | Concentration Range | Predominant Congeners | Source |
|---|---|---|---|
| Remote Air | 1–40 pg/m³ | Tri- and Tetrachloronaphthalenes | inchem.orgwho.int |
| Semi-Rural Air | Up to 150 pg/m³ | Tri- and Tetrachloronaphthalenes | inchem.orgwho.int |
| Polluted Sediments | Up to 250 µg/kg | Not Specified | inchem.orgwho.int |
| Contaminated Soil | Up to 18 mg/kg | Not Specified | inchem.org |
| Fish (Lipid Weight) | Up to 300 µg/kg | Tetra- and Pentachloronaphthalenes | inchem.orgwho.int |
| Human Tissues (Lipid Range) | ng/kg | Penta- and Hexachloronaphthalenes | inchem.org |
Abiotic Degradation Processes in Aquatic and Atmospheric Compartments
Abiotic degradation processes are crucial in determining the environmental fate and persistence of halogenated naphthalenes. These processes occur without the involvement of biological organisms and primarily include photodegradation, hydrolysis, and oxidation.
Photodegradation Mechanisms and Kinetic Studies
Photodegradation, or photolysis, is a significant abiotic pathway for the breakdown of CNs in the environment. All chlorinated naphthalenes absorb light within the environmentally relevant UV spectrum, making them susceptible to direct photolysis in the atmosphere, in water, and on soil surfaces. inchem.orgwho.int
Research on less chlorinated naphthalenes, such as monochloronaphthalenes (mono-CNs), has provided insights into the mechanisms involved. Studies have shown that photodegradation can proceed through dechlorination and dimerization. nih.gov The process often involves the generation of reactive oxygen species like hydroxyl radicals (•OH) and singlet oxygen (¹O₂), which enhance the degradation rate. nih.gov The cleavage of the carbon-chlorine (C-Cl) bond is a key step, leading to the formation of radical intermediates that can then react further. nih.gov For example, the photodegradation of 1-chloronaphthalene can produce 1-naphthol in acetonitrile-water solutions and 1-phenyl naphthalene (B1677914) in benzene (B151609), indicating that the reaction pathway is influenced by the surrounding medium. nih.gov
Kinetic studies have demonstrated that the photodegradation of naphthalene and its alkylated derivatives typically follows pseudo-first-order kinetics. nih.gov While specific kinetic data for 2-Chloro-1-(dichloromethyl)naphthalene are unavailable, an atmospheric half-life of 2.7 days has been reported for 1,4-dichloronaphthalene, suggesting that atmospheric photolysis can be a relatively rapid degradation process for some congeners. inchem.org It has also been noted that more highly chlorinated congeners, such as octachloronaphthalene, are generally more stable and resistant to photodegradation than those with fewer chlorine atoms. nih.gov
Hydrolytic and Oxidative Degradation Pathways
Hydrolysis, the reaction with water, is generally not considered a significant degradation pathway for chlorinated naphthalenes under typical environmental conditions due to the stability of the C-Cl bond on the aromatic ring. However, the presence of a dichloromethyl group, as in this compound, could potentially introduce a site more susceptible to hydrolysis, though specific studies are lacking.
Oxidative degradation pathways, particularly in the atmosphere, involve reactions with photochemically generated oxidants like the hydroxyl radical (•OH). While kinetic data are scarce, these reactions are expected to contribute to the atmospheric degradation of CNs. In high-temperature environments, such as industrial combustion and incineration, oxidation plays a role in both the formation and destruction of CNs. Research has shown that polychlorinated naphthalenes can be formed during the slow combustion of dichlorophenols at 600°C. nih.gov This process involves the coupling of phenoxy radicals, followed by reactions that can lead to either polychlorinated dibenzofurans (PCDFs) or CNs. nih.gov This indicates that oxidative processes at high temperatures are a source of CNs in the environment. nih.gov
Biotic Degradation Mechanisms and Biotransformation
The biodegradation of chlorinated naphthalenes is primarily mediated by microorganisms, which can use these compounds as a source of carbon and energy or transform them cometabolically.
Microbial Degradation Pathways for Naphthalene Derivatives by Bacteria and Fungi
The microbial degradation of naphthalene itself is well-studied and serves as a model for understanding the breakdown of its chlorinated derivatives. A wide variety of bacteria, particularly from the genus Pseudomonas, are known to degrade naphthalene. nih.govmdpi.comfrontiersin.org The typical aerobic degradation pathway is initiated by a naphthalene dioxygenase enzyme, which incorporates both atoms of molecular oxygen into the aromatic ring to form a cis-dihydrodiol. mdpi.com This is followed by a series of enzymatic reactions that lead to the formation of key intermediates like salicylate, which is then further metabolized and funneled into the central carbon pathway (Krebs cycle). nih.govmdpi.com
Studies on chlorinated naphthalenes show that the degree of chlorination significantly affects their biodegradability. Monochloronaphthalenes appear to be readily degradable by soil and water microorganisms under aerobic conditions. inchem.org However, there is limited information on the biodegradation of higher chlorinated congeners, which are generally more resistant to microbial attack. inchem.orgeurochlor.org
The degradation of dichloronaphthalenes has been investigated using specific bacterial strains. For instance, a Pseudomonas species was found to metabolize 1,4-dichloronaphthalene. nih.gov The initial attack is believed to be similar to that of unsubstituted naphthalene, involving a dioxygenase enzyme. The presence of chlorine atoms on the naphthalene ring can, however, alter the subsequent metabolic steps.
| Microorganism Genus | Degraded Compound(s) | Key Initial Enzyme | Source |
|---|---|---|---|
| Pseudomonas | Naphthalene, Methylnaphthalenes, 1,4-Dichloronaphthalene | Naphthalene Dioxygenase | nih.govmdpi.comnih.gov |
| Bacillus | Naphthalene | Naphthalene 2,3-dioxygenase | mdpi.comnih.gov |
| Rhodococcus | Naphthalene | Dioxygenase | mdpi.com |
| Staphylococcus | Naphthalene | Not Specified | mdpi.com |
Identification and Characterization of Biotransformation Products and Metabolites
Identifying the intermediate products of biodegradation is essential for elucidating the metabolic pathways and assessing the potential formation of more toxic byproducts. For chlorinated naphthalenes, a number of metabolites have been identified from laboratory studies with specific bacterial strains.
In the degradation of 1,4-dichloronaphthalene by Pseudomonas sp. HY, several metabolites were identified using gas chromatography-mass spectrometry (GC-MS). nih.gov These included:
Dihydroxy-dichloro-naphthalene
Epoxy-dichlorinated naphthalene
Dichlorinated naphthol
Dichlorinated salicylic acid nih.gov
The identification of dichlorinated salicylic acid suggests that the degradation pathway proceeds through ring cleavage, analogous to the pathway for unsubstituted naphthalene. nih.gov Similarly, studies on the metabolism of 1-chloronaphthalene have identified 3-chloro-salicylic acid as an intermediate. nih.gov Hydroxylated metabolites have also been identified for lower chlorinated naphthalenes (mono- to tetra-CNs) in animal studies. inchem.org The persistence of some metabolites can be a concern, as the degradation of 1,4-DCN did not appear to remove the chloride ions, and the resulting metabolites did not support bacterial growth, indicating a cometabolic or detoxification process rather than full mineralization. nih.gov
Environmental Transport, Fate, and Partitioning Behavior
The environmental transport and partitioning of this compound are governed by its physicochemical properties, which are influenced by the presence of both chlorine and a dichloromethyl group on the naphthalene ring. These substitutions are expected to significantly alter its behavior compared to the parent compound, naphthalene.
Upon release into the environment, this compound will partition between air, water, soil, and sediment. Its relatively low water solubility and moderate to high lipophilicity, anticipated from its chemical structure, suggest a strong tendency to adsorb to organic matter in soil and sediment. This reduces its mobility in aqueous systems and makes these compartments significant environmental sinks.
Long-range atmospheric transport is a potential pathway for the distribution of halogenated naphthalenes. lsrca.on.ca For compounds with similar characteristics, volatilization from contaminated surfaces can lead to their entry into the atmosphere, where they can be transported over vast distances before being deposited in remote ecosystems. lsrca.on.ca The vapor pressure of this compound will be a key determinant of its atmospheric mobility.
In aquatic environments, its low aqueous solubility will limit its concentration in the water column. The predominant fate in this compartment is expected to be partitioning to suspended solids and eventual deposition into the sediment. nih.gov The movement of contaminated sediments can then contribute to the further dispersal of the compound.
The following table summarizes the expected partitioning behavior of this compound in various environmental compartments.
| Environmental Compartment | Expected Partitioning Behavior | Key Influencing Factors |
|---|---|---|
| Air | Potential for long-range transport via volatilization. | Vapor pressure, atmospheric degradation rates. |
| Water | Low concentrations in the water column, with significant partitioning to suspended solids. | Low water solubility, high affinity for organic matter. |
| Soil | Strong adsorption to organic matter, leading to low mobility. | Soil organic carbon content, chemical structure. |
| Sediment | Major environmental sink due to deposition of particle-bound compound. | High lipophilicity, particle settling rates. |
| Biota | Potential for bioaccumulation in fatty tissues of organisms. | Lipophilicity (high Log Kow), metabolic capacity of organisms. |
Assessment of Environmental Persistence and Bioaccumulation Potential
The environmental persistence and bioaccumulation potential of this compound are critical for understanding its long-term environmental risk. These properties are largely dictated by the compound's resistance to degradation and its lipophilicity.
Environmental Persistence:
Halogenated naphthalenes are known for their persistence in the environment. nih.govtandfonline.com The presence of chlorine atoms on the naphthalene ring generally increases resistance to microbial degradation. inchem.org this compound is expected to be recalcitrant to biodegradation, with a potentially long half-life in soil and sediment. Microbial degradation of substituted naphthalenes often proceeds via hydroxylation of the aromatic ring, a process that can be hindered by the presence of halogen substituents. frontiersin.orgnih.gov
Abiotic degradation pathways, such as photolysis, may contribute to the breakdown of this compound in the environment. Chlorinated naphthalenes can absorb sunlight, which may lead to the cleavage of carbon-chlorine bonds. inchem.org However, the extent and rate of photodegradation in natural environments are influenced by various factors, including the presence of sensitizers and the environmental matrix.
Bioaccumulation Potential:
The tendency of a chemical to accumulate in living organisms is strongly correlated with its octanol-water partition coefficient (Log Kow). Due to its chlorinated and substituted structure, this compound is expected to have a high Log Kow value, indicating a high potential for bioaccumulation in the fatty tissues of aquatic and terrestrial organisms. tandfonline.comresearchgate.net
The bioaccumulation of polychlorinated naphthalenes (PCNs) generally increases with the degree of chlorination, although very highly chlorinated congeners may show reduced uptake due to their larger molecular size. inchem.org Organisms can take up these compounds from their surrounding environment (bioconcentration) and through their diet (biomagnification). This can lead to increasing concentrations at higher trophic levels in the food web. nih.gov
The table below presents a summary of the assessed environmental persistence and bioaccumulation potential for this compound, based on the behavior of similar compounds.
| Parameter | Assessment | Supporting Rationale |
|---|---|---|
| Environmental Persistence | ||
| Biodegradation | Expected to be slow. | Presence of chlorine atoms hinders microbial degradation. inchem.org |
| Photodegradation | May occur, but the rate is uncertain. | Chlorinated naphthalenes can undergo photolysis. inchem.org |
| Overall Persistence | Likely to be persistent in the environment. | Recalcitrance to major degradation pathways. nih.govtandfonline.com |
| Bioaccumulation Potential | ||
| Log Kow | Expected to be high. | Based on its lipophilic chemical structure. |
| Bioconcentration Factor (BCF) | Likely to be significant in aquatic organisms. | High lipophilicity leads to partitioning into fatty tissues. tandfonline.com |
| Biomagnification Potential | Potential to biomagnify in food webs. | Persistent and lipophilic compounds can accumulate at higher trophic levels. nih.gov |
Potential Research Applications of 2 Chloro 1 Dichloromethyl Naphthalene and Its Derivatives in Chemical Synthesis
Role as a Key Intermediate in Organic Synthesis
The structure of 2-Chloro-1-(dichloromethyl)naphthalene positions it as a potentially valuable intermediate for the synthesis of more complex organic molecules. The reactivity of its distinct chlorinated components could be selectively exploited to build intricate molecular architectures.
The chlorine atom attached to the naphthalene (B1677914) ring at the 2-position is an aryl halide. Aryl halides are known to participate in a variety of cross-coupling reactions, such as Suzuki, Stille, and Heck couplings, which are fundamental for the formation of carbon-carbon bonds. This would allow for the attachment of a wide range of organic fragments to the naphthalene core.
The dichloromethyl group at the 1-position offers another reactive handle. This group can be hydrolyzed under acidic or basic conditions to yield the corresponding aldehyde, 2-chloro-1-naphthaldehyde. The synthesis of aldehydes is a cornerstone of organic chemistry, as they are precursors to a vast array of functional groups and can participate in reactions like Wittig olefination, aldol condensations, and reductive amination. For instance, the conversion of a dichloromethyl group to an aldehyde is a known transformation for various aromatic compounds. orgsyn.org
The reactivity of the dichloromethyl group is distinct from that of a chloromethyl group, which is found in the related compounds 1-chloromethylnaphthalene and 2-chloromethylnaphthalene. chemicalbook.com While the chloromethyl group is primarily a target for nucleophilic substitution, the dichloromethyl group's primary utility lies in its conversion to a carbonyl functional group.
Utilization as Building Blocks for Polymeric Materials
Naphthalene and its derivatives have been incorporated into various polymers to enhance their thermal stability, and mechanical and photophysical properties. nih.gov Given the presence of multiple reactive chlorine atoms, this compound could theoretically serve as a monomer or a cross-linking agent in the synthesis of novel polymeric materials.
The aryl chloride on the naphthalene ring could be a site for polymerization through reactions like nickel-catalyzed couplings, which are used to form polyarylenes. Furthermore, the dichloromethyl group could potentially be converted to other functional groups that are amenable to polymerization. For example, conversion to a dialdehyde or a dicarboxylic acid would create a monomer that could undergo condensation polymerization with appropriate co-monomers to form polyesters or polyamides.
While there is no specific research on the use of this compound in polymer synthesis, the broader class of halogenated aromatic compounds has been explored for creating polymers with specific properties, such as flame retardancy. chemsec.org The incorporation of a chlorinated naphthalene unit could impart such properties to a polymer backbone.
Applications in the Development of Specialty Chemicals and Advanced Materials
The development of specialty chemicals and advanced materials often relies on the use of unique building blocks with specific functional groups. Halogenated naphthalenes, for instance, have been used as intermediates in the synthesis of dyes, pigments, and agricultural chemicals. inchem.orgknowde.com
The potential conversion of this compound to 2-chloro-1-naphthaldehyde opens up pathways to a variety of specialty chemicals. Naphthaldehydes are intermediates in the synthesis of pharmaceuticals, fragrances, and dyes. The presence of the chlorine atom at the 2-position could be used to further modify the molecule or to tune the electronic properties of the final product.
In the realm of advanced materials, aromatic compounds are the foundation for many organic electronic materials. While there is no direct evidence, one could speculate that derivatives of this compound could be investigated as precursors to materials with interesting optical or electronic properties. For example, the naphthalene core is a well-known chromophore, and modification of its substituents can alter its absorption and emission characteristics.
The following table provides a comparison of the physical properties of related, well-documented monochloronaphthalenes, which can offer some context for the potential physical state of this compound.
| Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Boiling Point (°C) | Appearance |
|---|---|---|---|---|---|---|
| 1-Chloronaphthalene | 90-13-1 | C10H7Cl | 162.62 | -20 | 259 | Colorless, oily liquid chemicalbook.comwikipedia.orgsigmaaldrich.com |
| 2-Chloronaphthalene (B1664065) | 91-58-7 | C10H7Cl | 162.62 | 59 | 255 | Off-white crystalline powder wikipedia.orgguidechem.comnih.gov |
Q & A
What analytical methods are recommended for detecting and quantifying 2-Chloro-1-(dichloromethyl)naphthalene in environmental or biological samples?
Basic:
Gas chromatography-mass spectrometry (GC-MS) is the standard method for detecting chlorinated naphthalenes due to its sensitivity for volatile and semi-volatile compounds. Sample preparation often involves liquid-liquid extraction (LLE) or solid-phase microextraction (SPME) for complex matrices like soil or biological tissues .
Advanced:
For trace-level quantification in biomonitoring studies, high-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC-HRMS) is preferred to distinguish structural isomers and reduce matrix interference. Method validation should include spike-recovery tests across varying pH and temperature conditions to account for matrix effects, as demonstrated in environmental monitoring frameworks .
How do the toxicokinetics of this compound compare to structurally similar naphthalene derivatives?
Basic:
Comparative studies using rodent models indicate that chlorinated naphthalenes exhibit slower hepatic clearance due to increased lipophilicity. Phase I metabolism (e.g., cytochrome P450-mediated oxidation) is less efficient than in non-chlorinated analogs, leading to prolonged half-lives .
Advanced:
Advanced toxicokinetic modeling should incorporate physiologically based pharmacokinetic (PBPK) parameters to predict interspecies differences. Key variables include partition coefficients (e.g., blood:air, tissue:blood) and enzyme saturation thresholds, which are critical for extrapolating rodent data to human exposure scenarios .
What experimental designs are optimal for studying the environmental degradation of this compound?
Basic:
Laboratory-scale microcosm studies under controlled aerobic/anaerobic conditions can assess biodegradation rates. Parameters to monitor include pH, microbial consortia diversity, and metabolite formation via LC-MS/MS .
Advanced:
Advanced designs should integrate abiotic factors (e.g., UV irradiation, redox potential) with biotic degradation pathways. For example, photocatalytic degradation using TiO₂ nanoparticles under simulated sunlight can quantify reaction intermediates, while stable isotope probing (SIP) identifies active microbial degraders in complex ecosystems .
How can conflicting data on the compound’s hepatotoxicity be resolved in existing literature?
Basic:
Systematic reviews should apply risk-of-bias tools (e.g., ATSDR’s criteria for randomization, blinding) to prioritize high-confidence studies. Meta-analyses of dose-response relationships across species can clarify thresholds for hepatic effects .
Advanced:
Mechanistic studies using primary hepatocyte cultures or 3D liver spheroids can isolate compound-specific effects from confounding variables (e.g., coexposure to other chlorinated aromatics). Transcriptomic profiling (RNA-seq) may identify unique oxidative stress or fibrosis pathways not observed in earlier in vivo models .
What methodologies are used to quantify emission rates of this compound from contaminated materials?
Basic:
Static headspace sampling coupled with thermal desorption GC-MS is effective for measuring volatilization rates. Calibration curves should account for temperature-dependent vapor pressure changes, as shown in museum artifact emission studies .
Advanced:
Dynamic chamber systems with real-time proton-transfer-reaction mass spectrometry (PTR-MS) enable continuous monitoring of emission fluxes under fluctuating environmental conditions (e.g., humidity, airflow). Computational fluid dynamics (CFD) models can extrapolate chamber data to predict indoor air concentrations in occupational settings .
How can computational modeling predict the reactivity of this compound in synthetic pathways?
Basic:
Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) predict electrophilic substitution sites and stability of intermediates. Solvent effects can be modeled using polarizable continuum models (PCM) .
Advanced:
Machine learning (ML) approaches trained on existing reaction databases (e.g., Reaxys) can optimize synthetic routes by predicting regioselectivity and side-product formation. Hybrid quantum mechanics/molecular mechanics (QM/MM) simulations are recommended for modeling catalytic processes involving Lewis acids .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
